8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione

CAS No.:

Cat. No.: VC18000023

Molecular Formula: C10H7NO5

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NO5 |

|---|---|

| Molecular Weight | 221.17 g/mol |

| IUPAC Name | 8-amino-4,5,7-trihydroxynaphthalene-1,2-dione |

| Standard InChI | InChI=1S/C10H7NO5/c11-9-5(14)1-3(12)7-4(13)2-6(15)10(16)8(7)9/h1-2,12-14H,11H2 |

| Standard InChI Key | GGZVNPWKYQUZKH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=C(C(=C1O)N)C(=O)C(=O)C=C2O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

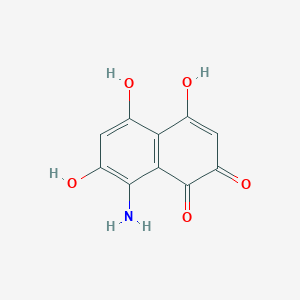

8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione features a naphthoquinone backbone with substitutions at positions C2, C5, C7, and C8 (Figure 1). The planar aromatic system consists of two fused benzene rings, with ketone groups at C1 and C4 forming the quinoid structure. Key functional groups include:

-

Amino group (-NH₂) at C8, introduced via aminotransferase activity during biosynthesis .

-

Hydroxyl groups (-OH) at C2, C5, and C7, which participate in hydrogen bonding and influence redox properties .

-

Methoxy groups (-OCH₃) absent in this compound but present in structurally related flaviogeranins, underscoring its role as a biosynthetic precursor .

The molecular formula C₁₀H₇NO₆ corresponds to a molecular weight of 237.17 g/mol . UV-Vis spectroscopy reveals absorption maxima characteristic of naphthoquinones, with peaks at λ = 256 nm (π→π* transitions) and 310–353 nm (n→π* transitions) .

Table 1: Key spectroscopic data for 8-amino-2,5,7-trihydroxy-1,4-naphthalenedione

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₇NO₆ | |

| Molecular weight | 237.17 g/mol | |

| UV-Vis λ<sub>max</sub> (CH₃Cl) | 256 nm, 310 nm, 353 nm | |

| HRESIMS [M+H]<sup>+</sup> | m/z 238.0453 (calc. 238.0455) |

Biosynthetic Pathway and Enzymatic Modifications

Precursor Origin

The compound originates from the polyketide pathway, where a type III polyketide synthase (PKS) catalyzes the condensation of malonyl-CoA units to form 1,3,6,8-tetrahydroxynaphthalene (THN) . THN undergoes oxidative dearomatization to yield flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone), which is subsequently transaminated at C8 by a PLP-dependent aminotransferase . This step differentiates 8-amino-2,5,7-trihydroxy-1,4-naphthalenedione from other naphthoquinones and aligns it with the furaquinocin biosynthetic cluster .

Divergent Modifications

In Streptomyces sp. B9173, the amino-substituted intermediate undergoes further tailoring:

-

Methylation: O-Methyltransferases add methoxy groups at C2 or C7, as seen in flaviogeranin B1 (2,7-dimethoxy) .

-

Prenylation: Geranylgeranyl pyrophosphate (GGPP) is attached via C- or O-linkages to produce meroterpenoid derivatives .

-

Oxidation/Reduction: Monooxygenases adjust the oxidation state of the naphthoquinone core .

Biological Activities and Structure-Activity Relationships

Antibacterial Activity

While 8-amino-2,5,7-trihydroxy-1,4-naphthalenedione itself shows limited antibacterial potency, its derivatives exhibit significant activity. For example, flaviogeranin D (a C2-geranylgeranylated analog) inhibits Staphylococcus aureus and Mycobacterium smegmatis with MIC values of 5–9 µg/mL, comparable to erythromycin . The amino group at C8 appears to reduce activity, as analogs lacking this modification (e.g., flaviogeranin C2) demonstrate enhanced potency .

Table 2: Bioactivity of naphthoquinone derivatives related to 8-amino-2,5,7-trihydroxy-1,4-naphthalenedione

| Compound | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) | Source |

|---|---|---|---|

| 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione | >35 | >10 | |

| Flaviogeranin D | 5–9 | 0.4–1.1 | |

| Flaviogeranin C2 | 6–8 | 0.5–1.0 |

Cytotoxicity

The compound’s cytotoxicity against human cancer cell lines (e.g., HCT-116, HepG2) is modest (IC₅₀ >10 µM), whereas prenylated derivatives like flaviogeranin D show sub-micromolar activity . This suggests that lipophilic modifications enhance membrane permeability and target engagement.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data confirm the substitution pattern of the naphthoquinone core. Key signals include:

-

C8 amino group: δ<sub>H</sub> 2.09 ppm (broad singlet, NH₂) .

-

Hydroxyl protons: δ<sub>H</sub> 14.41 ppm (C5-OH, hydrogen-bonded to C4 carbonyl) .

-

Aromatic protons: δ<sub>H</sub> 6.23–6.87 ppm (C3, C6, C8a) .

Table 3: Selected NMR assignments for 8-amino-2,5,7-trihydroxy-1,4-naphthalenedione

| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) | Multiplicity |

|---|---|---|---|

| C1 | - | 180.1 | Quaternary |

| C4 | - | 186.8 | Quaternary |

| C5-OH | 14.41 | - | Singlet |

| C8-NH₂ | 2.09 | - | Broad singlet |

Applications and Future Directions

Biosynthetic Engineering

The compound’s role as a transamination intermediate offers opportunities for metabolic engineering. Heterologous expression of aminotransferases in E. coli could enable scalable production of amino-naphthoquinones for drug discovery .

Drug Development

While the parent compound lacks strong bioactivity, its derivatives highlight the importance of prenylation and methylation in enhancing potency. Future studies could explore combinatorial biosynthesis to generate analogs with improved pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume